2-[(Phenoxycarbonyl)amino]acetic acid
Description
2-[(Phenoxycarbonyl)amino]acetic acid is a synthetic carboxylic acid derivative characterized by a phenoxycarbonylamino (-NH-C(O-OPh)) substituent attached to the α-carbon of acetic acid. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of enzyme inhibitors and bioactive molecules. Its structure enables interactions with enzymes such as aminopeptidase-M (AP-M) and cytosolic phospholipase A2α (cPLA2α), as evidenced by its role in enantioselective syntheses of carbamate inhibitors .
Properties
IUPAC Name |
2-(phenoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)6-10-9(13)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVFPUDDHWTMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenoxycarbonyl)amino]acetic acid typically involves the reaction of phenyl chloroformate with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(Phenoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phenoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
2-[(Phenoxycarbonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Phenoxycarbonyl)amino]acetic acid involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids
These compounds feature a phenoxyacetic acid backbone modified with a 2-(2-oxo-1-azacycloalkyl)acetamido group. Key differences include:
- Ring Size : Derivatives contain 5–7-membered lactam rings, altering steric and electronic properties.
- Synthesis: Prepared via alkylation of nitrophenols with chloroacetic acid, followed by reduction and N-acylation. Yields range from 78% to 99%, with melting points between 96°C and 160°C .
- Biological Activity : Act as AP-M inhibitors, with potency influenced by the lactam ring size and substitution pattern .
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 2-[(Phenoxycarbonyl)amino]acetic acid | C9H9NO4 | 115–116 (enantiomer) | 82–93 | Phenoxycarbonylamino, carboxylic acid |
| 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | C14H16N2O5 | 96–160 | 78–99 | Lactam, acetamido, carboxylic acid |
| (2-Oxo-4-phenylchromen-7-yl)oxyacetic acid | C23H16O5 | N/A | N/A | Chromenone, phenyl, carboxylic acid |
α-Methylphenoxyacetic Acid
Simpler analogue lacking the phenoxycarbonylamino group. Features a methyl-substituted phenoxy moiety, reducing steric hindrance and altering acidity (pKa ~3.5). Used in herbicide formulations .
2-(N-Benzylanilino)acetic Acid
Contains a benzyl-phenylamino group instead of phenoxycarbonylamino. Demonstrates lower polarity (logP ~2.1) and reduced enzymatic inhibitory activity compared to this compound .
(2-Oxo-4-phenylchromen-7-yl)oxyacetic Acid
Exhibits fluorescence properties, making it suitable for imaging applications .
Physicochemical Properties
- Melting Points: this compound enantiomers exhibit distinct melting points (115–116°C for (S)-24 vs. 173–174°C for (R)-4), highlighting stereochemical influences .
- Solubility: The phenoxycarbonyl group enhances lipophilicity (logP ~1.8) compared to unsubstituted acetic acids.
- Stability : Susceptible to hydrolysis under alkaline conditions due to the carbamate linkage.
Research Implications
The structural versatility of this compound enables its adaptation into diverse bioactive molecules. Its carbamate group serves as a hydrolyzable prodrug motif, while modifications like lactam incorporation (e.g., ) enhance target specificity. Future studies should explore hybrid derivatives combining chromenone and phenoxycarbonyl motifs for dual therapeutic and diagnostic applications.
Biological Activity
2-[(Phenoxycarbonyl)amino]acetic acid, also known as N-phenoxycarbonylglycine, is an amino acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a phenoxycarbonyl group attached to the amino acid backbone, which may influence its biological interactions and therapeutic applications.
The molecular formula of this compound is C10H11NO3, with a molecular weight of approximately 197.20 g/mol. It features a carboxylic acid group, an amine, and a phenoxy substituent, which contribute to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of phenoxycarbonyl amino acids possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell growth .
- Anti-inflammatory Effects : The phenoxycarbonyl group may enhance the compound's ability to inhibit inflammatory mediators. Research has indicated that related compounds can significantly reduce levels of prostaglandin E2 (PGE2), a key player in inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the phenoxycarbonyl moiety plays a crucial role in modulating enzyme activity and receptor interactions. For example, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation .
Case Studies
Several studies have explored the biological activity of phenoxycarbonyl derivatives:
- Study on Anticancer Activity : A recent study evaluated the effects of various phenoxycarbonyl amino acids on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in HCA-7 human adenocarcinoma cells .
- Inflammation Model : In an animal model of inflammation, phenoxycarbonyl amino acids were administered to assess their impact on inflammatory markers. The results showed a marked decrease in PGE2 levels and other inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities Summary
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| LogD (pH 7.4) | 0.49 | |
| pKa | ~3.44 (carboxylic acid) | |
| Polar Surface Area | 75.63 Ų |
Advanced: How can computational modeling predict solubility and reactivity of this compound derivatives?
Methodological Answer:
- LogD Prediction: Tools like MarvinSketch or ACD/Labs use fragment-based methods to estimate partition coefficients. For example, LogD at pH 7.4 is ~0.49, indicating moderate hydrophilicity .
- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps for reactivity) .
- MD Simulations: GROMACS can model solvation behavior in aqueous or organic solvents, aiding in crystallization protocol design .
Advanced: What strategies resolve contradictory crystallographic data for this compound using SHELX programs?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) X-ray data to reduce ambiguity. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Twinning Analysis: For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with BASF (twin scale factor) parameters .
- Validation Tools: Check R values (<0.25) and Platon’s ADDSYM to detect missed symmetry .
Example Workflow:
Index data using XPREP.
Solve via dual-space methods (SHELXD).
Refine with SHELXL, incorporating restraints for disordered phenoxy groups.
Advanced: How can this compound be incorporated into peptide synthesis?
Methodological Answer:
- Solid-Phase Synthesis: Use Fmoc-protected this compound. Activate with HBTU/DIPEA for coupling to resin-bound peptides .
- Deprotection: Remove Fmoc with 20% piperidine/DMF.
- Challenges: Steric hindrance from the phenoxy group may reduce coupling efficiency; optimize with microwave-assisted synthesis (50°C, 10 min) .
Methodological: What are the best practices for optimizing reaction yields in phenoxycarbonyl group introduction?
Methodological Answer:
- Reagent Ratios: Use 1.2 equivalents of phenyl chloroformate relative to the amino acid to minimize unreacted starting material .
- Temperature Control: Maintain –10°C during chloroformate addition to prevent side reactions (e.g., carbamate formation) .
- Workup: Extract with 10% citric acid to remove excess base, followed by brine washes to isolate the product .
Methodological: How to address discrepancies in NMR data for derivatives of this compound?
Methodological Answer:
- Dynamic Effects: Rotameric states of the phenoxy group can split signals. Use variable-temperature NMR (VT-NMR) at 298–343 K to coalesce peaks .
- Solvent Effects: Compare DMSO-d (H-bonding) vs. CDCl (non-polar) to identify exchangeable protons .
- 2D Techniques: HSQC and HMBC correlate H-C signals, resolving overlapping peaks in crowded regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
